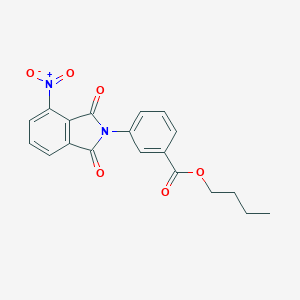
BUTYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitro group, a dioxo-isoindoline moiety, and a benzoic acid butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable isoindoline derivative, followed by esterification with benzoic acid and butanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
BUTYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of the nitro group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
BUTYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of BUTYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The ester group may facilitate the compound’s entry into cells, where it can interact with intracellular targets, potentially modulating enzyme activity or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propanoic acid
- 3-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl propionate
- 4-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butanoic acid
Uniqueness
Compared to similar compounds, BUTYL 3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the butyl ester group may enhance its lipophilicity, potentially improving its cellular uptake and distribution.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H16N2O6 |
|---|---|
Molecular Weight |
368.3g/mol |
IUPAC Name |
butyl 3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C19H16N2O6/c1-2-3-10-27-19(24)12-6-4-7-13(11-12)20-17(22)14-8-5-9-15(21(25)26)16(14)18(20)23/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
UARBLGXOVVMZID-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


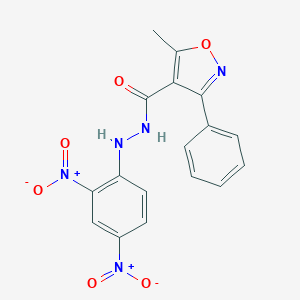
![2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B386968.png)
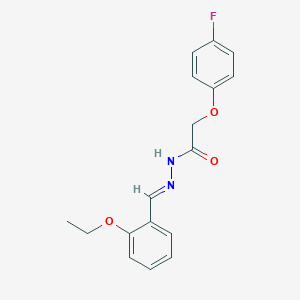
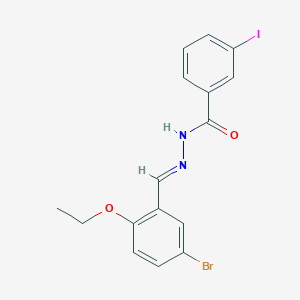

![2-(4-iodophenoxy)-N'-{2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386977.png)
![2-(4-iodophenoxy)-N'-[2-(octyloxy)benzylidene]acetohydrazide](/img/structure/B386978.png)
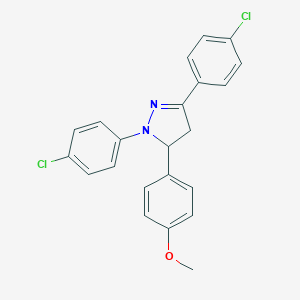
![N'-[1-(4-tert-butylphenyl)ethylidene]octanohydrazide](/img/structure/B386980.png)
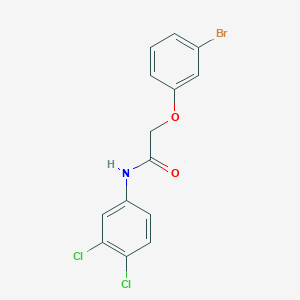
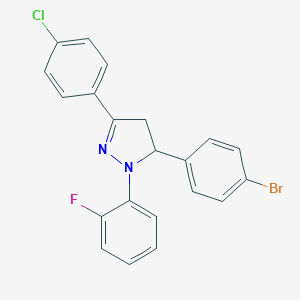
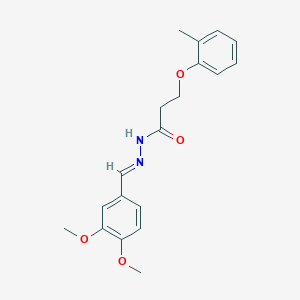
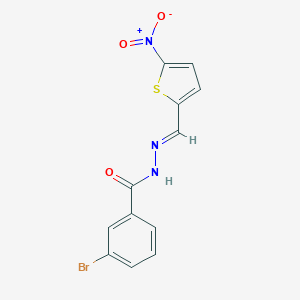
![3-[({2,4-dinitrophenyl}acetyl)hydrazono]-N-{5-nitro-2-methylphenyl}butanamide](/img/structure/B386987.png)
